molecular formula C8H12ClN3O3 B2950575 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride CAS No. 2460757-05-3

9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride

Cat. No.: B2950575
CAS No.: 2460757-05-3
M. Wt: 233.65
InChI Key: SFEBNNQCKFGPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ace Synthesis, LLC, is a supplier of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride, a high-quality chemical compound for research and development purposes . This complex molecule features a pyrimido-oxazine core structure, a heterocyclic system of interest in medicinal and organic chemistry. While specific biological data for this exact compound is not available in the search results, related pyrimido[6,1-b][1,3]oxazinone derivatives have been identified in research focusing on structural identification and synthesis pathways . Similarly, other pyrimido-oxazine core structures are subjects of scientific investigation, underscoring the relevance of this class of compounds in advanced chemical research . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel molecules. It is strictly for use in a laboratory setting by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-(aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12;/h1-4,9H2,(H,10,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEBNNQCKFGPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C(=O)NC(=O)N21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the pyrimido-oxazine class and is characterized by its unique bicyclic structure that includes both nitrogen and oxygen in its ring system. The presence of the aminomethyl group enhances its reactivity and biological activity, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound typically involves the Mannich reaction , which is a well-established method for creating amines through the condensation of an amine with formaldehyde and a suitable substrate. The reaction conditions such as temperature, pH, and concentration are critical for optimizing yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

The biological activity of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can modulate receptor activity or inhibit enzyme functions involved in various cellular signaling pathways. However, detailed studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.

Pharmacological Properties

Studies on related compounds suggest that they exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds in the pyrimido-oxazine class have shown promise in antimicrobial applications. For instance, derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Anti-inflammatory Effects : Some derivatives have been screened for anti-inflammatory properties using in vitro assays. These studies indicate potential efficacy against inflammation-related pathways .
  • Antitumor Activity : The structural characteristics of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione may also lend it utility in cancer therapy by targeting specific kinases involved in tumor progression .

Case Studies

Several case studies have explored the biological activities of compounds related to 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione:

  • Antimicrobial Evaluation : In a study assessing a series of pyrimido derivatives, specific compounds demonstrated up to 100% sensitivity against Bacillus subtilis and Pseudomonas aeruginosa. These findings suggest that structural modifications can enhance antimicrobial potency .
  • Anti-inflammatory Screening : A derivative was tested for its ability to inhibit inflammatory mediators in vitro. The results showed significant reductions in markers associated with inflammation when treated with the compound .
  • Antitumor Activity : Research into similar oxazine derivatives indicated their potential as inhibitors of cancer-associated kinases. This suggests a pathway for further development of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione within oncology research .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimido-oxazine core distinguishes the target compound from analogs with diazepine, thiazine, or quinoline systems. For example:

  • This structural difference may influence binding to larger enzyme active sites, as seen in its antitumor and HIV-1 reverse transcriptase inhibitory activity .
  • Pyrimido[2,1-b][1,3]thiazine-dione (): Replaces the oxygen atom in oxazine with sulfur, altering electronic properties and enhancing lipophilicity. The thiazine derivative’s carboxylic acid substituent further differentiates its reactivity and solubility .

Substituent Effects

  • Aminomethyl vs. Aromatic Groups: The target’s 9-aminomethyl group contrasts with phenyl () or chlorobenzoyl () substituents in analogs. The aminomethyl group’s protonatable amine (as hydrochloride) improves water solubility and may facilitate ionic interactions in biological systems, whereas aromatic groups enhance π-π stacking but reduce solubility .
  • Dione Moieties: All compared compounds share 1,8-dione or 6,8-dione groups, critical for hydrogen bonding and metal chelation. For instance, quinoline-diones in exhibit distinct IR absorption bands (1639–1695 cm⁻¹) indicative of carbonyl stretching, consistent with the target compound’s expected spectral features .

Physicochemical and Spectral Properties

Compound Name Core Structure Key Substituents Notable Spectral Data (IR/NMR) Solubility Features
Target Compound Pyrimido-oxazine 9-Aminomethyl, HCl Expected IR ν ~1670–1700 cm⁻¹ (dione C=O) High (due to HCl salt)
1-Ethoxymethyl-5-methyl-9-phenyl-diazepine-dione Pyrimido-diazepine Ethoxymethyl, Phenyl N—H···O and C—H···O hydrogen bonds (crystal data) Moderate (non-ionic form)
9-(4-Chlorobenzoyl)-pyrido-pyrazino-oxazine Pyrido-pyrazino-oxazine 4-Chlorobenzoyl IR ν 1674 cm⁻¹ (dione); NMR δ 3.22 (td, CH) Low (lipophilic substituent)
6-Oxo-pyrimido-thiazine-carboxylic acid HCl Pyrimido-thiazine Carboxylic acid, HCl IR ν 1674 cm⁻¹ (dione); Molar mass 248.68 g/mol High (HCl and COOH groups)

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